Phenpromethamine

Overview

Description

Phenpromethamine is a type of stimulant found in some supplement products. It is used to increase energy, improve athletic performance, for weight loss, and for other uses . It was previously marketed as a nasal inhaler from 1943 through 1960 but is no longer available .

Molecular Structure Analysis

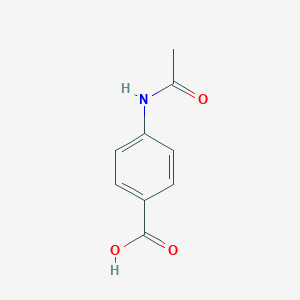

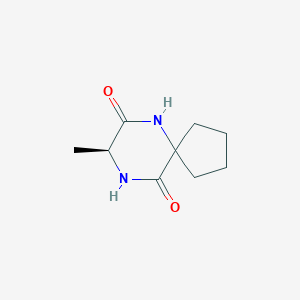

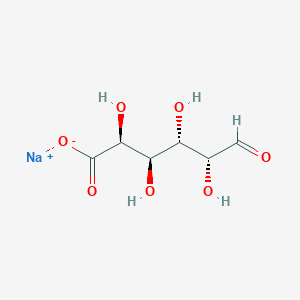

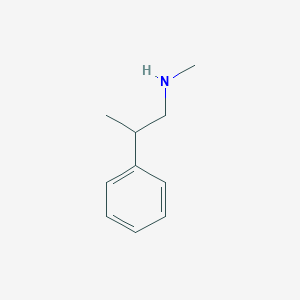

Phenpromethamine has a molecular formula of C10H15N and a molecular weight of 149.23 g/mol . The IUPAC name for Phenpromethamine is N-methyl-2-phenylpropan-1-amine . The structure of Phenpromethamine includes a phenyl group attached to a propyl group with a methylamine substituent .

Physical And Chemical Properties Analysis

Phenpromethamine is an amine with a molecular formula of C10H15N and a molecular weight of 149.23 g/mol . Additional physical and chemical properties such as solubility, melting point, and boiling point are not well-documented in the available literature.

Scientific Research Applications

Forensic Toxicology

Phenpromethamine is utilized in forensic toxicology to distinguish between various phenylethylamines, particularly when differentiating from substances like methamphetamine (MA) and amphetamine (AP). A novel method involving liquid chromatography coupled to electrospray ionization mass spectrometry (LC/MS) has been developed to discriminate between these compounds .

Doping Control

As a stimulant, Phenpromethamine is banned by the World Anti-Doping Agency. Its detection in athletes’ samples is crucial for maintaining fairness in sports. The substance has been found in dietary supplements, which raises concerns about unintentional doping .

Pharmaceutical Analysis

In pharmaceutical research, Phenpromethamine’s structural similarity to other stimulants makes it a significant compound for analytical methods. It’s used to develop and validate analytical techniques that ensure the quality and safety of pharmaceutical products .

Nasal Decongestant Research

Previously marketed as a nasal decongestant, Phenpromethamine’s sympathomimetic properties are of interest in the development of new decongestants. Although no longer available, its mechanism of action can inform the synthesis of new compounds with similar or improved efficacy .

Chemical Synthesis

Phenpromethamine is a reference point in synthetic chemistry for the preparation of β-substituted phenethylamines. Its structure serves as a template for synthesizing a wide range of compounds within the phenethylamine class .

Supplement Contamination Studies

The presence of Phenpromethamine in dietary supplements is a subject of study due to its potential health risks and legal implications. Research in this field focuses on the detection and quantification of such contaminants to ensure consumer safety .

Mechanism of Action

Target of Action

Phenpromethamine, also known as N,β-dimethylphenethylamine, is a sympathomimetic nasal decongestant . It primarily targets the sympathetic nervous system . The sympathetic nervous system is part of the autonomic nervous system that regulates the body’s unconscious actions. It is often responsible for the body’s “fight or flight” response to stressful situations.

Biochemical Pathways

It is known to produce mass spectra almost identical to those produced by methamphetamine (ma) and amphetamine (ap), when analyzed by liquid chromatography/mass spectrometry (lc/ms) This suggests that Phenpromethamine might affect similar biochemical pathways as these substances

Pharmacokinetics

It is known that Phenpromethamine was previously marketed as a nasal inhaler , suggesting that it may be absorbed through the nasal mucosa.

Action Environment

Environmental factors can influence the action, efficacy, and stability of many drugs . Factors such as temperature, pH, and the presence of other substances can affect a drug’s stability and how it interacts with its targets.

Safety and Hazards

properties

IUPAC Name |

N-methyl-2-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-9(8-11-2)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFSOOYCQYDGES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20861690 | |

| Record name | N-Methyl-2-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenpromethamine | |

CAS RN |

93-88-9 | |

| Record name | Phenpromethamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenpromethamine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-2-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl(2-phenylpropyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENPROMETHAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D4542I59V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential risks associated with the presence of phenpromethamine in dietary supplements?

A1: Research has shown that phenpromethamine is a potent inhibitor of the cytochrome P450 2D6 enzyme (CYP2D6) []. This enzyme plays a critical role in the metabolism of many commonly prescribed medications. The inhibition of CYP2D6 by phenpromethamine could lead to unexpected drug interactions, altering the concentration of co-administered drugs in the body and potentially causing adverse effects []. Notably, many supplements containing phenpromethamine often contain cocktails of multiple stimulants, the combined effects of which are unknown and potentially dangerous [, ].

Q2: How prevalent is phenpromethamine contamination in dietary supplements marketed for weight loss or athletic performance enhancement?

A2: A study analyzing dietary supplements labeled as containing deterenol found that phenpromethamine was present in a significant portion of these products [, ]. Specifically, phenpromethamine was detected in 14 out of 17 brands analyzed, with quantities per recommended serving size ranging from 1.3 mg to 20 mg [, ]. Furthermore, these supplements often contained mixtures of multiple stimulants, raising concerns about potential synergistic effects and health risks [, ].

Q3: How does the structure of phenpromethamine relate to its potential for abuse?

A3: Phenpromethamine belongs to the phenethylamine class of compounds, which share a common structural backbone []. This class includes various stimulants, some of which are known to have addictive properties. While the specific mechanisms by which phenpromethamine might be abused are not fully elucidated in the provided research, its structural similarity to other abused stimulants raises concerns about its potential for abuse.

Q4: Is there a reliable method to differentiate phenpromethamine from similar compounds?

A4: Yes, researchers have developed a novel method using liquid chromatography coupled with electrospray ionization mass spectrometry to effectively distinguish β-methylphenylethylamines (like phenpromethamine) from their isomeric α-methylphenylethylamine counterparts []. This advancement is crucial for accurately identifying and quantifying phenpromethamine in complex mixtures, such as those found in dietary supplements.

Q5: What research has been conducted on the physicochemical properties of phenpromethamine?

A5: Studies have employed computational chemistry methods to investigate the structure, spectra, and thermodynamic properties of phenpromethamine and related drug molecules []. This research utilized density functional theory calculations to optimize the molecular structures and predict various thermodynamic parameters, such as heat capacity, entropy, enthalpy, and free energy []. Additionally, the studies explored the relationship between temperature and these thermodynamic properties, providing insights into the behavior of phenpromethamine under different conditions [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.